2-Fluoro-1H-imidazole hydrochloride
Overview
Description
2-Fluoro-1H-imidazole hydrochloride is a chemical compound with the CAS Number: 42309-92-2 . It has a molecular weight of 122.53 and its IUPAC name is 2-fluoro-1H-imidazole hydrochloride . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of imidazoles, including 2-Fluoro-1H-imidazole, has been a topic of recent research . One method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 2-Fluoro-1H-imidazole hydrochloride is represented by the linear formula C3H4ClFN2 . The InChI key for this compound is PGQMOPKRUZDRSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-1H-imidazole hydrochloride is a solid compound . It has a density of 1.3±0.1 g/cm^3 . The boiling point is 224.6±23.0 °C at 760 mmHg . The compound has a molar refractivity of 18.8±0.3 cm^3 .Scientific Research Applications
Synthesis and Material Science
2-Fluoro-1H-imidazole hydrochloride plays a pivotal role in the synthesis of a variety of materials and chemicals. For instance, it has been utilized in the creation of novel fluorocopolymers with azole functions, contributing to the development of blend membranes with sulfonated PEEK. These membranes show promise for use in fuel cells operating at low humidity due to their improved proton conductivities and thermal stability (Campagne et al., 2013). Furthermore, 2-Fluoro-1H-imidazole hydrochloride derivatives have been investigated as corrosion inhibitors, displaying efficacy in protecting mild steel in acidic environments (Zhang et al., 2015).
Drug Delivery and Biomedical Applications
The compound's derivatives also find applications in biomedical fields, including drug delivery systems. A zinc-organic framework incorporating 2-Fluoro-1H-imidazole hydrochloride showed substantial loading capacity for 5-fluorouracil, a cancer medication, demonstrating controlled release properties and biocompatibility with cells (Qin et al., 2022). Additionally, the fluorination of imidazo[1,2-a]pyridines in aqueous conditions using derivatives of 2-Fluoro-1H-imidazole hydrochloride has been described, highlighting the versatility of this compound in modifying the chemical properties of pharmaceutical molecules (Liu et al., 2015).
Sensing and Detection
Imidazole derivatives, including those derived from 2-Fluoro-1H-imidazole hydrochloride, have shown promise as pH sensors and fluorescence switches. These applications are critical in environmental monitoring, biological research, and the development of diagnostic tools. For example, fluorescence switching of imidazo[1,5-a]pyridinium ions has been achieved, showcasing potential in pH sensing through dual emission pathways (Hutt et al., 2012).
Chemical Synthesis and Organic Chemistry
In organic chemistry, 2-Fluoro-1H-imidazole hydrochloride is instrumental in synthesizing various heterocyclic compounds. It has been used in preparing fluorinated imidazoles with additional electronegative substituents, demonstrating the compound's flexibility in creating molecules with potential herbicidal or insecticidal activity (Hayakawa et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2.ClH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQMOPKRUZDRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1H-imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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